

Structural Validation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: A Comparative Guide

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Compound of Interest

4-Amino-2-(methylthio)pyrimidine5-carbaldehyde

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This guide provides a comprehensive analysis of the structural validation of **4-Amino-2-** (methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. By comparing its spectroscopic data with that of structurally related pyrimidine derivatives, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the unequivocal identification and characterization of this important molecule.

Spectroscopic Data Comparison

The structural elucidation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Here, we compare the available data for **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** with that of two analogous pyrimidine structures: 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile and 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile. This comparison highlights the key spectroscopic features that differentiate these molecules.



Spectroscopic Data	4-Amino-2- (methylthio)pyrimidin e-5-carbaldehyde	4-Amino-2-phenyl-6- (2-thienyl)-5- pyrimidinecarbonitril e[1]	4-Amino-2,6- diphenyl-5- pyrimidinecarbonitril e[1]
Molecular Formula	C ₆ H ₇ N ₃ OS	C15H10N4S	C17H12N4
Molecular Weight	169.21 g/mol	278.34 g/mol	272.30 g/mol
¹H NMR (δ, ppm)	9.78 (s, 1H, CHO), 8.42 (s, 1H, pyrimidine-H), 2.55 (s, 3H, S-CH ₃)	8.39-7.31 (m, Ar-H and NH ₂)	8.41-7.52 (m, Ar-H and NH ₂)
¹³ C NMR (δ, ppm)	Data not available	165.21, 164.29, 159.98, 141.41, 136.64, 133.23, 132.16, 130.52, 129.47, 129.03, 128.74, 117.15 (CN), 80.59 (C5)	168.63, 165.06, 164.46, 137.04, 137.00, 132.05, 131.42, 129.09, 129.00, 128.99, 128.89, 116.89 (CN), 84.89 (C5)
IR (ν, cm ⁻¹)	Data not available	3478, 3329 (NH ₂), 2212 (C≡N), 1640 (C=N)	3478, 3344 (NH ₂), 2212 (C≡N), 1641, 1617 (C=N)
Mass Spec. (m/z)	170.2 [M+H]+	278 [M]+	272 [M]+

Experimental Protocols

Accurate structural validation is contingent on the precise execution of analytical experiments. Below are the detailed methodologies for the key spectroscopic techniques employed in the characterization of **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.



- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 220 ppm.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground
 with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull
 can be prepared.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

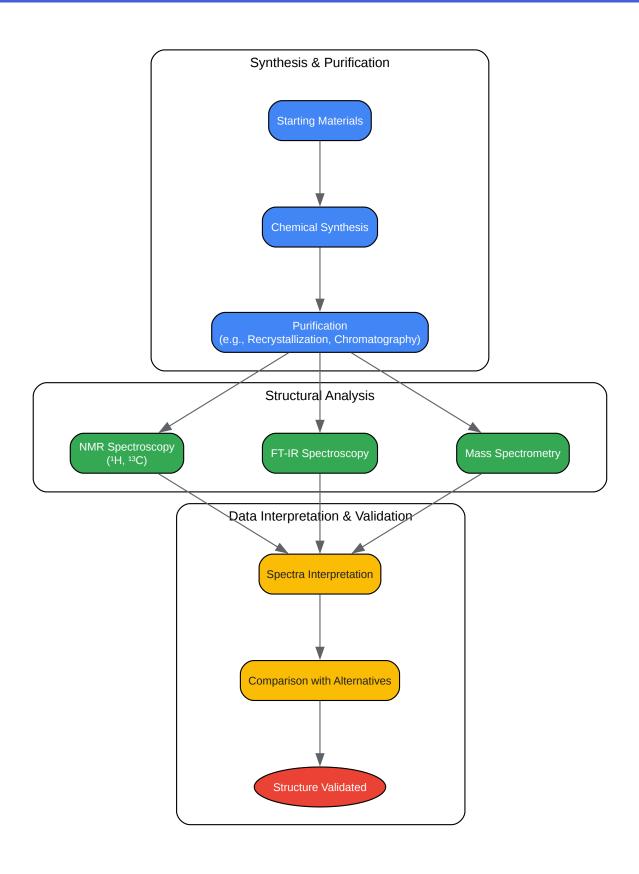
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: The mass spectrum is acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The analysis is typically performed in positive ion mode to observe the [M+H]+ ion.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.

Visualizing the Validation Process

To further clarify the process of structural validation and the relationships between the compared molecules, the following diagrams are provided.

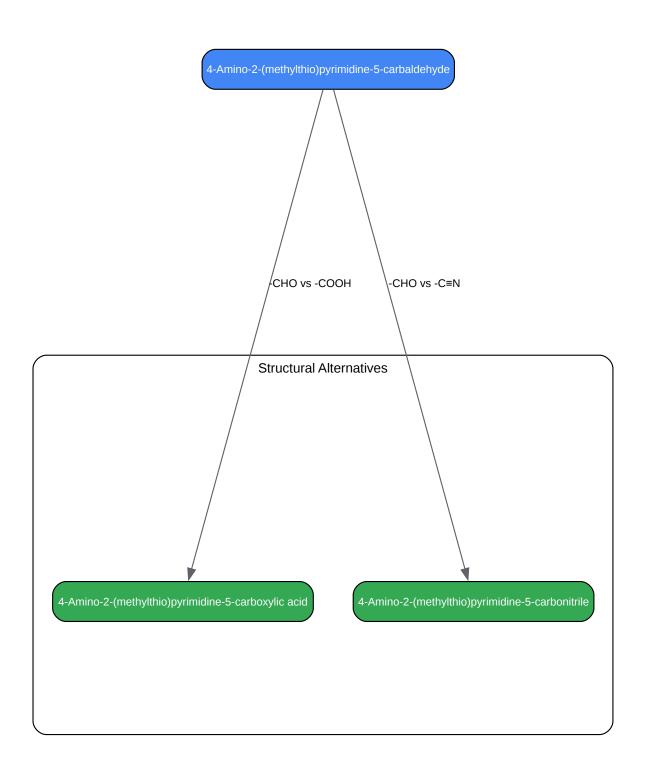




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Caption: Experimental workflow for the structural validation of a synthesized compound.





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References

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